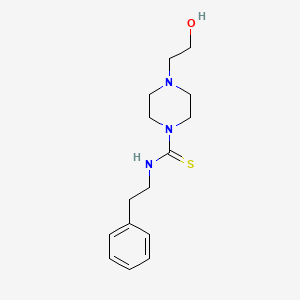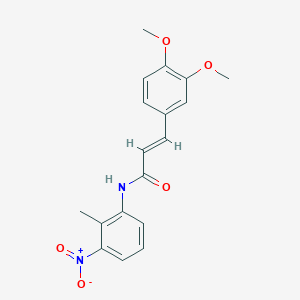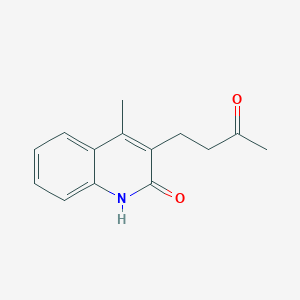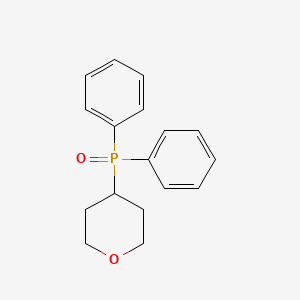
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, also known as PEPA, is a compound that has been widely studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of these receptors, leading to the anxiolytic and anticonvulsant effects observed in animal models. Additionally, it has been shown to modulate other ion channels, including voltage-gated calcium channels, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anxiolytic and anticonvulsant effects, as well as effects on ion channels. It has also been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential therapeutic applications beyond neurological disorders.
実験室実験の利点と制限
One advantage of studying 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is that it has been well-characterized and its effects are well-understood. Additionally, it has been shown to have a relatively low toxicity profile, making it a safe compound to work with. However, one limitation is that it has not yet been studied extensively in human clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
将来の方向性
There are many potential future directions for research on 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. One area of interest is in further exploring its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on ion channels. Finally, there is potential for the development of new derivatives of this compound that could have improved therapeutic properties.
合成法
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)piperazine with 2-phenylethylamine, followed by reaction with thiourea to form the carbothioamide group. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the piperazine and phenylethyl groups, as well as the carbothioamide functional group.
科学的研究の応用
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. It has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may be useful in the treatment of these conditions. Additionally, it has been studied for its potential as a modulator of ion channels, which could have implications for the treatment of other neurological disorders.
特性
IUPAC Name |
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-13-12-17-8-10-18(11-9-17)15(20)16-7-6-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBPTKCBGCXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5737437.png)

![2-methyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5737455.png)
![4-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5737463.png)

![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)


![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)


